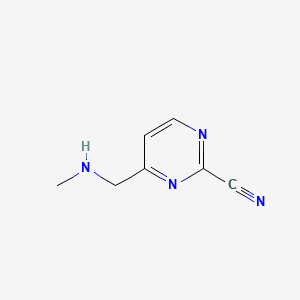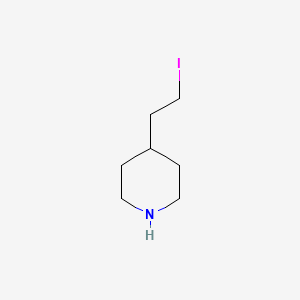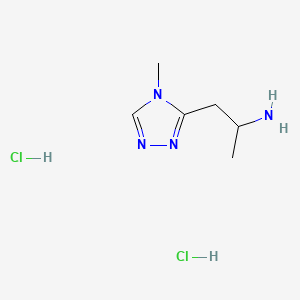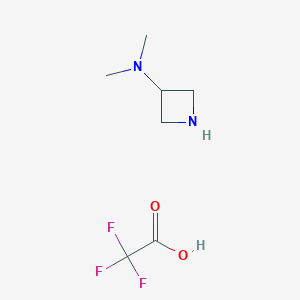![molecular formula C12H24N2O B13491306 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine is a heterocyclic organic compound that features both piperidine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine typically involves the reaction of 4-piperidone with morpholine under hydrogenation conditions. One common method includes the use of a platinum or palladium catalyst under hydrogen gas at pressures below 1 MPa . The reaction is carried out in the presence of an excess of morpholine to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum or palladium catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: N-oxides of the piperidine and morpholine rings
Reduction: Saturated derivatives of the compound
Substitution: Various N-substituted derivatives depending on the electrophile used
Scientific Research Applications
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Morpholine derivatives: Compounds such as 4-morpholinopiperidine and its analogs are structurally related and have comparable pharmacological properties.
Uniqueness
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system provides a versatile scaffold for drug development, allowing for the exploration of diverse pharmacological activities and therapeutic applications .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-(4-propan-2-ylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C12H24N2O/c1-11(2)12(3-5-13-6-4-12)14-7-9-15-10-8-14/h11,13H,3-10H2,1-2H3 |
InChI Key |
KWEKTMVQSAQFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)



![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)







![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
